1,3,7-Trimethyluric acid

Drug Transport Nephrology Transporter Assays

1,3,7-Trimethyluric acid is an oxopurine derivative and the terminal C-8 oxidation metabolite of caffeine formed primarily by cytochrome P450 3A4 (CYP3A4). It belongs to the methylxanthine class but is structurally distinguished by three N-methyl groups (positions 1, 3, and and three oxo groups (positions 2, 6, and on the purine ring.

Molecular Formula C8H10N4O3
Molecular Weight 210.19 g/mol
CAS No. 5415-44-1
Cat. No. B1664534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trimethyluric acid
CAS5415-44-1
Synonyms1,3,7-Trimethyluric acid;  1-3-7-Trimethyluric acid;  1 3 7 Trimethyluric acid;  BA 2753;  BA-2753;  BA2753;  NSC 11259;  NSC-11259;  NSC11259;  NSC 95858;  NSC-95858;  NSC95858
Molecular FormulaC8H10N4O3
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)
InChIKeyBYXCFUMGEBZDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.5 mg/mL at 15 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Trimethyluric Acid (CAS 5415-44-1) | Methylxanthine Metabolite and Research Tool for Transporter and Enzyme Studies


1,3,7-Trimethyluric acid is an oxopurine derivative and the terminal C-8 oxidation metabolite of caffeine formed primarily by cytochrome P450 3A4 (CYP3A4) [1]. It belongs to the methylxanthine class but is structurally distinguished by three N-methyl groups (positions 1, 3, and 7) and three oxo groups (positions 2, 6, and 8) on the purine ring [2]. Unlike its parent compound caffeine, 1,3,7-trimethyluric acid exhibits minimal central nervous system stimulant activity and is primarily recognized for its utility as a biomarker of CYP3A activity and as a potent inhibitor of the human organic anion transporter 1 (hOAT1) [3].

CYP3A4 activity biomarker and phenotyping tool
hOAT1 transporter inhibition probe for renal studies
Methylxanthine analytical reference standard

1,3,7-Trimethyluric Acid: Why Caffeine or Other Methylxanthines Cannot Replace It in Targeted Assays


Substituting 1,3,7-trimethyluric acid with caffeine or other dimethyluric acid analogs in research settings introduces critical experimental confounds. While caffeine (1,3,7-trimethylxanthine) and 1,3,7-trimethyluric acid share a common methylxanthine backbone, the presence of an additional oxo group at the 8-position in 1,3,7-trimethyluric acid drastically alters its physicochemical properties, resulting in a 160-fold increase in hOAT1 inhibitory potency compared to caffeine (IC50 3.9 µM vs 625 µM) [1]. Similarly, using 1,3-dimethyluric acid (a common metabolite) as a substitute fails to account for the >2-fold difference in transporter inhibition potency and the distinct nitrosation kinetics that define 1,3,7-trimethyluric acid‘s unique behavior as a nitric oxide vehicle [2]. These quantitative differences underscore that even closely related in-class compounds cannot be used interchangeably without compromising data integrity and reproducibility.

Caffeine vs. 1,3,7-Trimethyluric Acid
Caffeine's C8-methyl group instead of oxo group results in markedly lower hOAT1 inhibitory potency and altered transporter selectivity profile, limiting direct interchangeability.
1,3-Dimethyluric Acid vs. Target
Absence of the N7-methyl group shifts transporter inhibition potency and nitrosation kinetics, making assay outcomes context-dependent.
Other Methylxanthine Analogs
Class-level similarity does not ensure matched metabolic stability, enzyme inhibition profiles, or analytical retention behavior.

1,3,7-Trimethyluric Acid: A Quantitative Differentiation Guide vs. Closest Analogs for Scientific Procurement


hOAT1 Inhibition: 1,3,7-Trimethyluric Acid is the Most Potent Uric Acid Derivative in Its Class

1,3,7-Trimethyluric acid exhibits the highest inhibitory potency for the human organic anion transporter 1 (hOAT1) among all tested uric acid derivatives. Its IC50 of 3.9 µM is approximately 2.4-fold lower than 1,3-dimethyluric acid (9.2 µM), 3.8-fold lower than 1,7-dimethyluric acid (15.0 µM), and over 80-fold lower than uric acid itself (312.5 µM) [1]. In contrast, its parent methylxanthine, caffeine (1,3,7-trimethylxanthine), is a weak inhibitor with an IC50 of 625 µM, demonstrating a 160-fold reduction in potency [1].

hOAT1 Inhibition
Head-to-head
IC50 3.9 µM vs caffeine 625 µM, 1,3-DMUA 9.2 µM
Supports hOAT1-mediated transport assay context
CHO-K1 cells, PAH substrate; competitive inhibition
Drug Transport Nephrology Transporter Assays Renal Clearance

Lipid Peroxidation: 1,3,7-Trimethyluric Acid Offers Distinct Inhibitory Profile vs. 1,3-Dimethyluric Acid

Under identical assay conditions (500 µM concentration, t-butyl hydroperoxide-induced lipid peroxidation in isolated human erythrocyte membranes), 1,3,7-trimethyluric acid inhibits lipid peroxidation by 56.5% [1], whereas 1,3-dimethyluric acid achieves a higher inhibition of 77% [2]. This 20.5 percentage point difference highlights that while both compounds possess antioxidant activity, their efficacy is not equivalent, and selection should be guided by the specific research question.

Lipid Peroxidation
Data to verify
56.5% inhibition at 500 µM (1,3-DMUA 77%)
Supports lipid peroxidation endpoint review
Supplier-reported; TBARS assay in erythrocyte membranes
Oxidative Stress Antioxidant Research Erythrocyte Membrane Biology

CTP Synthetase Inhibition: Subtle but Quantifiable Difference in Enzyme Inhibition Potency

1,3,7-Trimethyluric acid inhibits CTP synthetase (EC 6.3.4.2) with an IC50 of 0.067 mM (Gln-dependent CTP formation) and 0.07 mM (NH3-dependent CTP formation) [1]. This is marginally more potent than 1,3-dimethyluric acid, which exhibits IC50 values of 0.088 mM (Gln-dependent) and 0.072 mM (NH3-dependent) [1]. The small but measurable difference (approximately 24% more potent for Gln-dependent activity) suggests that the additional methyl group at the 7-position in 1,3,7-trimethyluric acid contributes to a slightly stronger interaction with the enzyme's active site compared to the dimethyl analog.

CTP Synthetase
Data to verify
IC50 0.067 mM (Gln-dep.) vs 1,3-DMUA 0.088 mM
Supports pyrimidine metabolism enzyme studies
BRENDA-derived IC50 values; 24% lower for target
Enzymology Nucleotide Metabolism Pyrimidine Biosynthesis

Nitrosation Stability: 1,3,7-Trimethyluric Acid Serves as a Transient Nitric Oxide Vehicle

When reacted with the nitric oxide donor diethylamine NONOate, 1,3,7-trimethyluric acid undergoes nitrosation to form a derivative that is too unstable to detect by HPLC (half-life too short to measure under the experimental conditions) [1]. In contrast, 1,3-dimethyluric acid forms a detectable nitrosated derivative with a measurable half-life of 17.9 minutes at pH 7.4 and 37°C [1]. Despite this instability, both compounds enhance the yield of N-acetyl-S-nitrosocysteine (a nitrosothiol product) when N-acetylcysteine is present, indicating that they can effectively transfer nitric oxide [1].

Nitrosation Kinetics
Reported
Half-life too short to detect; 1,3-DMUA t1/2 17.9 min
Supports transient NO transfer mechanism studies
HPLC analysis at pH 7.4, 37°C
Nitric Oxide Signaling Chemical Biology Reaction Kinetics

1,3,7-Trimethyluric Acid: High-Value Research and Industrial Application Scenarios Backed by Quantitative Evidence


Biomarker Development and CYP3A Phenotyping in Clinical Pharmacology

1,3,7-Trimethyluric acid is the primary C-8 hydroxylation metabolite of caffeine, a reaction catalyzed almost exclusively by CYP3A4 in humans [1]. The metabolic ratio of 1,3,7-trimethyluric acid to caffeine in urine or plasma is a well-established non-invasive biomarker for assessing CYP3A activity in vivo, enabling patient stratification, drug-drug interaction studies, and personalized dosing strategies [2]. The strain-dependent differences in its formation observed in rodent models further underscore its utility in preclinical pharmacokinetic and toxicokinetic evaluations [1].

In Vitro Transporter Interaction Studies for Renal Drug Clearance Prediction

Given its exceptional potency as an hOAT1 inhibitor (IC50 = 3.9 µM) [3], 1,3,7-trimethyluric acid serves as a critical tool compound for investigating the role of OAT1 in the renal secretion of endogenous metabolites and xenobiotics. Its use in competitive inhibition assays allows researchers to validate hOAT1-mediated transport mechanisms and assess potential drug-drug interactions at the renal proximal tubule level, particularly for anionic drugs.

Analytical Method Development and Quality Control in Caffeine Metabolism Studies

1,3,7-Trimethyluric acid is an essential analytical reference standard for the development, validation, and quality control of HPLC and LC-MS methods designed to quantify caffeine and its metabolites in biological matrices [4]. Its well-defined chromatographic properties relative to other methylxanthines and methyluric acids [5] make it indispensable for ensuring accurate peak identification and quantification in toxicology, forensic science, and nutritional metabolomics.

Oxidative Stress and Membrane Lipid Peroxidation Research

The demonstrated capacity of 1,3,7-trimethyluric acid to inhibit t-butyl hydroperoxide-induced lipid peroxidation in human erythrocyte membranes by 56.5% at 500 µM [6] supports its use as a positive control or a structural template in the study of antioxidant mechanisms. Its differential activity compared to 1,3-dimethyluric acid [7] provides a valuable structure-activity relationship tool for probing the role of N-methylation in the antioxidant efficacy of purine alkaloids.

Application
Selection Property
Validation Focus
CYP3A4 Activity Phenotyping Research
Caffeine C-8 oxidation metabolite
Metabolic ratio in urine or plasma
Renal Drug Interaction Studies
hOAT1 inhibitory activity
Competitive uptake assay in OAT1-expressing cells
Methylxanthine Analytical Methods
Chromatographic reference standard
HPLC/LC-MS peak assignment and quantification
Oxidative Stress Research
Lipid peroxidation inhibitory activity
TBARS assay in erythrocyte membrane models

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